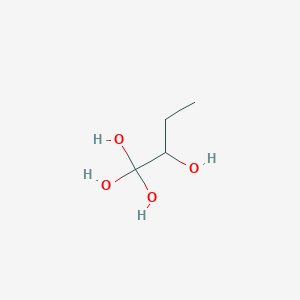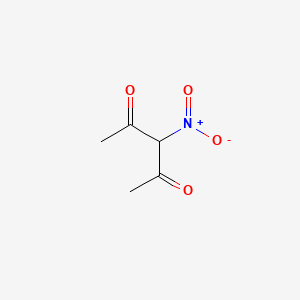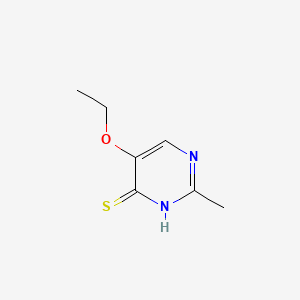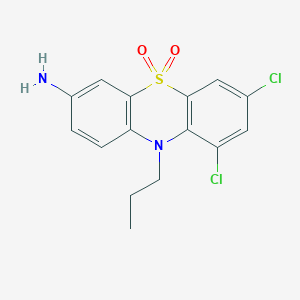
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide is a chemical compound with the molecular formula C15H14Cl2N2O2S and a molecular weight of 357.25 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science.
Méthodes De Préparation
The synthesis of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide typically involves multiple steps, starting from phenothiazine derivatives. The synthetic route includes chlorination, amination, and propylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Analyse Des Réactions Chimiques
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can influence various biochemical pathways, depending on its specific structure and functional groups. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is relevant to their antipsychotic effects .
Comparaison Avec Des Composés Similaires
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Thioridazine: Another antipsychotic with a similar structure but different functional groups.
Fluphenazine: A potent antipsychotic with a different substitution pattern on the phenothiazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
35076-85-8 |
|---|---|
Formule moléculaire |
C15H14Cl2N2O2S |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
7,9-dichloro-5,5-dioxo-10-propylphenothiazin-3-amine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-5-19-12-4-3-10(18)8-13(12)22(20,21)14-7-9(16)6-11(17)15(14)19/h3-4,6-8H,2,5,18H2,1H3 |
Clé InChI |
YXQLOAPVCIQVBA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


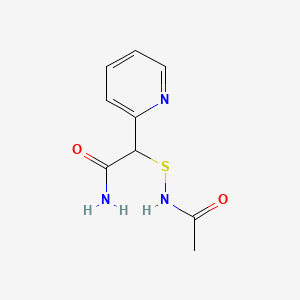
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
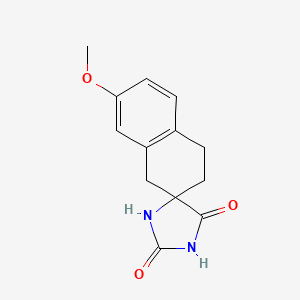
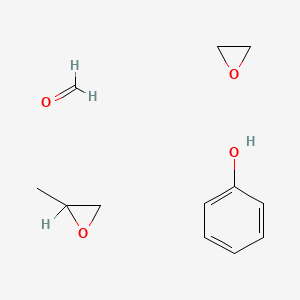
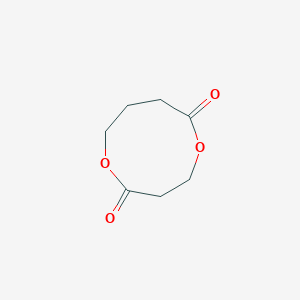

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

